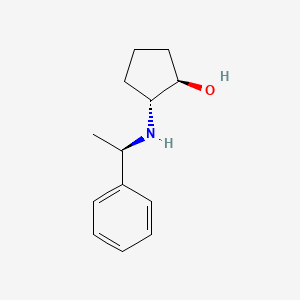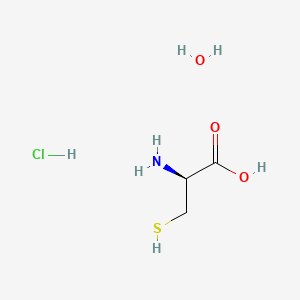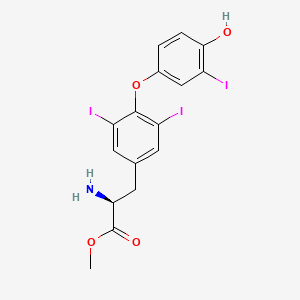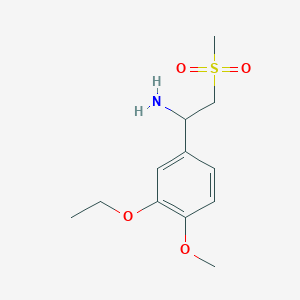
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
概述
描述
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is an organic compound that features a complex structure with both ethoxy and methoxy groups attached to a phenyl ring, along with a methylsulfonyl group and an ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine typically involves multiple stepsSpecific conditions such as temperature, solvents, and catalysts are crucial for the success of these reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学研究应用
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 1-(3-Ethoxy-4-methoxyphenyl)ethanone
- (3-Ethoxy-4-methoxyphenyl)boronic acid
- (1S)-1-(3-Ethoxy-4-methoxyphenyl)ethylamine
Uniqueness: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .
属性
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUJVINGXQGNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253168-94-4 | |
| Record name | 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the stereochemistry of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in the synthesis of Apremilast?
A1: The research highlights the importance of obtaining the S enantiomer of this compound [(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine] for Apremilast synthesis []. This suggests that the biological activity of Apremilast, which targets phosphodiesterase 4 (PDE-4) [], is stereospecific. Utilizing the correct enantiomer likely leads to more effective binding and inhibition of PDE-4.
Q2: How does the enzymatic synthesis method described in the research impact the production of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine?
A2: The research describes a novel approach to synthesizing (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine using a multi-enzyme cascade []. This method utilizes a combination of (S)-selective amine transaminases (ATAs), L-amino acid oxidase, and catalase. By co-immobilizing these enzymes, researchers achieved a significant reduction in the required co-substrate amount and facilitated the production of the desired (R)-enantiomer of the precursor molecule []. This enzymatic approach offers several advantages over traditional chemical synthesis methods, including higher selectivity, reduced waste generation, and milder reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
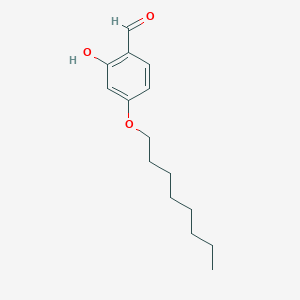
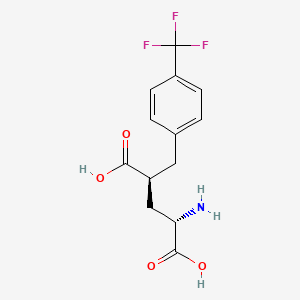
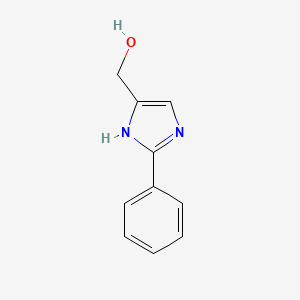

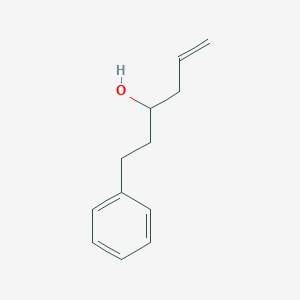
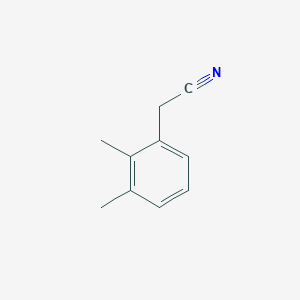
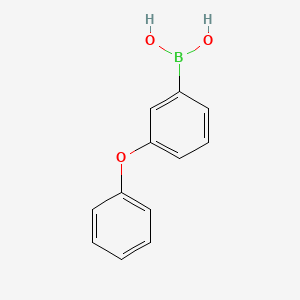
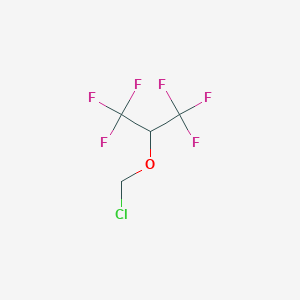
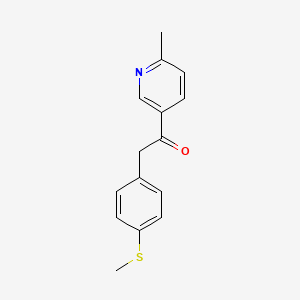
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
